4-{[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile is a complex organic compound with significant implications in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a purine derivative and a sulfonamide moiety, making it a subject of interest for various biological applications.
The compound is classified under the category of purine derivatives and sulfonamides, which are known for their diverse pharmacological activities. It is identified by its CAS number 2640950-74-7 and has been documented in several chemical databases, including PubChem and ChemSpider. The molecular formula is , with a molecular weight of approximately 402.5 g/mol .
The synthesis of 4-{[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile typically involves multi-step organic reactions. Key methods may include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 4-{[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile features several distinct functional groups:
The canonical SMILES representation is CC1=C(C(=NN1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
, which encapsulates the complexity of its structure .
The compound can undergo various chemical reactions, including:
These reactions are critical for modifying the compound to enhance its efficacy in therapeutic applications.
The mechanism of action for 4-{[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile primarily involves interaction with specific biological targets such as enzymes or receptors associated with cellular signaling pathways.
Research into its specific mechanisms continues to evolve, revealing potential therapeutic applications in oncology and other fields.
The physical properties of 4-{[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile include:
Chemical properties include:
Further analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are essential for confirming these properties.
The compound holds promise in various scientific applications:
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6